5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (CAS 138564-59-7), widely known as "ROY" due to its red, orange, and yellow crystal colors, is a highly functionalized thiophene derivative [1]. In industrial pharmaceutical contexts, it serves as a critical regulatory reference standard designated as Olanzapine Related Compound A (or EP Impurity A), used to quantify process-related impurities in thienobenzodiazepine API manufacturing . In materials science and physical chemistry, it is recognized as the world's most polymorphic small molecule, holding the record with 14 fully characterized crystal forms [1]. Its unique combination of conformational flexibility and distinct optical and mechanical properties makes it an indispensable benchmark material for validating high-throughput crystallization techniques, crystal structure prediction (CSP) algorithms, and polymorphic solubility modeling [1].
Substituting 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile with generic thiophene precursors or alternative polymorphic models fundamentally compromises both regulatory compliance and research validity . In pharmaceutical quality control, regulatory monographs (USP/EP) strictly mandate this exact structure for chromatographic system suitability; using other Olanzapine impurities (like Compound B or C) fails to resolve the specific heteroaryl oxidation pathways required for batch release . In solid-state research, replacing ROY with common polymorphic benchmarks like carbamazepine or paracetamol drastically reduces the available crystal energy landscape[1]. No other known small molecule offers 14 distinct, color-coded conformational polymorphs that can be crystallized from the same liquid phase at ambient pressure, making ROY uniquely capable of stress-testing computational polymorph prediction and solvent-screening models [1].
ROY is recognized as the most polymorphic small molecule, offering a uniquely complex crystal energy landscape for validating computational models [1]. Recent high-throughput Encapsulated Nanodroplet Crystallization (ENaCt) screens have successfully isolated up to 14 distinct polymorphs (including the newly discovered O22 form), whereas standard polymorphic benchmarks typically exhibit fewer than 5 forms[1]. This unparalleled diversity allows researchers to rigorously test conformational energy-corrected density functional theory and solvent-screening algorithms against a highly sensitive, color-coded experimental baseline [1].
| Evidence Dimension | Characterized polymorph count at ambient/near-ambient conditions |
| Target Compound Data | 14 distinct characterized polymorphs (e.g., Y, R, ON, YN, OP, ORP, O22) |
| Comparator Or Baseline | Standard polymorphic benchmark molecules (e.g., carbamazepine, paracetamol) (Typically 3-5 polymorphs) |
| Quantified Difference | Provides >2.5x the number of accessible crystal forms for structural modeling. |
| Conditions | High-throughput crystallization screening (e.g., ENaCt) and ambient pressure conditions. |
Procuring ROY provides the ultimate stress-test material for validating new crystallization technologies and computational polymorph prediction software.
Beyond optical differences, ROY polymorphs exhibit extreme mechanical anisotropy depending on the specific crystal form isolated [1]. Quantitative nanoindentation and elastic constant calculations reveal that the Yellow Needle (YN) polymorph is exceptionally elastic, while the Orange Needle (ON) polymorph is highly brittle, despite both sharing similar macroscopic needle morphologies [1]. This dramatic divergence in mechanical behavior is directly linked to the molecular conformation and interaction anisotropy within the crystal lattice, making ROY an ideal model for engineering mechanical properties in organic electronics or flexible materials [1].
| Evidence Dimension | Mechanical flexibility and elasticity |
| Target Compound Data | YN polymorph (Exceptionally elastic under mechanical stress) |
| Comparator Or Baseline | ON polymorph of the same compound (Highly brittle and prone to fracture) |
| Quantified Difference | Strikingly different bending behaviors driven by conformation-directed interaction anisotropy. |
| Conditions | Nanoindentation and mechanical bending tests on isolated YN and ON single crystals. |
Allows materials scientists to study how subtle conformational changes dictate the macroscopic mechanical flexibility of organic crystals.
The thermodynamic solubility of ROY's most stable low-temperature form (Form Y) has been rigorously quantified across various pure and binary solvents to enable precise crystallization control [1]. Using UV spectrophotometry and PC-SAFT equation-of-state modeling, researchers demonstrated highly predictable solubility curves in solvents like methanol, ethanol, and DMSO between 292.15 K and 334.15 K[1]. This robust thermodynamic baseline is essential for designing flow-driven or cooling crystallization processes that selectively isolate metastable polymorphs rather than defaulting to the Form Y thermodynamic sink [1].
| Evidence Dimension | Thermodynamic solubility modeling accuracy |
| Target Compound Data | Form Y solubility accurately modeled via PC-SAFT across 6 pure and 4 binary solvents |
| Comparator Or Baseline | Unmodeled or generic thiophene derivatives (High risk of unpredictable polymorphic precipitation) |
| Quantified Difference | Provides a fully mapped thermodynamic baseline for precise solvent screening and polymorphic control. |
| Conditions | UV spectrophotometric solubility measurements between 292.15 K and 334.15 K. |
Ensures reproducible solvent selection and process control when attempting to isolate specific metastable states in crystallization research.
As Olanzapine Related Compound A, this molecule is a mandatory reference standard for the quality control of Olanzapine API. It represents a specific heteroaryl oxidized analogue (m/z ~259.28) that must be chromatographically resolved from the parent drug and other process impurities (such as Compounds B and C). Utilizing this exact CAS standard ensures compliance with USP and EP system suitability requirements, providing the exact retention time and UV absorption profile necessary to quantify oxidative degradation or synthetic side reactions during API manufacturing .
| Evidence Dimension | Chromatographic system suitability and peak identification |
| Target Compound Data | Olanzapine Related Compound A (CAS 138564-59-7) (Provides exact retention time for Impurity A) |
| Comparator Or Baseline | Other Olanzapine impurities (e.g., Compound B or C) (Different retention times and m/z ratios) |
| Quantified Difference | Fulfills specific USP/EP monograph requirements for Impurity A resolution, which cannot be achieved with substitutes. |
| Conditions | HPLC with diode-array detection or LC-MS/MS under pharmacopeial assay conditions. |
Procurement of this specific standard is legally and technically required for batch release and stability testing of Olanzapine API.
Essential as a USP/EP reference standard (Olanzapine Related Compound A) for HPLC/LC-MS impurity profiling, ensuring regulatory compliance in the manufacturing and stability testing of Olanzapine .
Used by computational chemists as the ultimate benchmark molecule to validate density functional theory (DFT) and energy landscape predictions, owing to its record-breaking 14 characterized polymorphs [1].
Serves as a standard test material for developing and calibrating novel crystallization platforms, such as Encapsulated Nanodroplet Crystallization (ENaCt) or flow-driven crystallization systems [1].
Utilized in materials science to study conformation-directed mechanical anisotropy, allowing researchers to understand the molecular drivers of elasticity versus brittleness in organic semiconductors and flexible electronics[2].
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